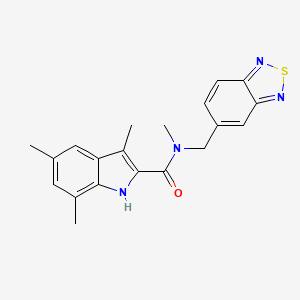

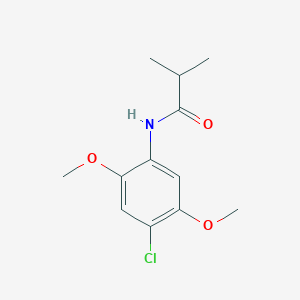

![molecular formula C20H31N7 B5505692 2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)

2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine and triazole derivatives often involves multi-step chemical processes that include condensation, cyclization, and functionalization reactions. For example, the treatment of nitro-uracil derivatives with aryl aldehydes in the presence of piperidine can result in the formation of highly-substituted pyrimidine rings through condensation and subsequent cyclization processes (Yoneda et al., 1982). Another approach involves the use of sodium salts of hydroxy-propenones with different heterocyclic amines in piperidenium acetate to synthesize triazolo and pyrimidine derivatives (Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the distortion from planarity and the formation of hydrogen-bonded chains, has been extensively studied. For instance, the crystal and molecular structures of dimethylisothiazolopyridinone and its derivatives reveal the importance of substituent effects on the molecule's conformation and stability (Karczmarzyk & Malinka, 2004). Similarly, the hydrogen-bonded structures of highly-substituted pyrimidine rings demonstrate the significance of intermolecular interactions in determining the supramolecular aggregation of these compounds (Trilleras et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine and triazole derivatives is influenced by their molecular structure, which allows for various chemical transformations. These compounds can undergo reactions such as N-amination, etherification, and hydrazonation, leading to the formation of new heterocyclic structures with different properties (Gulevskaya et al., 1994). The introduction of functional groups through these reactions can significantly alter the chemical and physical properties of the resulting compounds.

Physical Properties Analysis

The physical properties of pyrimidine and triazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure and functional groups. For example, the synthesis of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as adenosine receptor antagonists demonstrates the role of functionalization in enhancing solubility and bioavailability (Baraldi et al., 2012).

Applications De Recherche Scientifique

Synthesis and Structural Studies

A study by Jorge Trilleras et al. (2008) explored the structural characteristics of highly-substituted pyrimidine rings, illustrating their nonplanar conformations and supramolecular aggregation. This research contributes to the understanding of how similar compounds can be synthesized and how their molecular structure affects their physical properties and potential interactions in biological systems Trilleras, J., Low, J. N., Cobo, J., Marchal, A., & Glidewell, C. (2008). Acta Crystallographica. Section C, Crystal Structure Communications.

N. G. Khaligh et al. (2020) introduced a new additive for the eco-friendly synthesis of triazolo-pyrimidines, demonstrating an innovative approach to synthesizing complex heterocyclic compounds. This methodology could be applicable to the synthesis of compounds structurally related to "2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine," offering insights into greener chemistry practices Khaligh, N. G., Mihankhah, T., Titinchi, S. J. J., Shahnavaz, Z., & Johan, M. (2020). Turkish Journal of Chemistry.

Potential Biological Activities

The study by S. M. Bayomi et al. (1999) on 1,2,4-triazolo[1,5-alpha]pyrimidines as antihypertensive agents indicates the potential for compounds within this structural class to exhibit significant biological activities. This suggests that similar compounds, including "2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine," could be explored for their biological efficacy Bayomi, S. M., Abdelal, A., El-Ashry, S., & Ghoneim, O. (1999). Bollettino Chimico Farmaceutico.

Research by A. Rahmouni et al. (2016) on pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents demonstrates the diverse therapeutic potential of compounds within this chemical class. This underscores the importance of continuing to investigate the biological activities of similar compounds for therapeutic applications Rahmouni, A., Souiei, S., Belkacem, M., Romdhane, A., Bouajila, J., & Ben Jannet, H. (2016). Bioorganic Chemistry.

Mécanisme D'action

Propriétés

IUPAC Name |

2-[4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-4,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N7/c1-4-27-18(14-25-9-5-6-10-25)23-24-19(27)17-7-11-26(12-8-17)20-21-15(2)13-16(3)22-20/h13,17H,4-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCKWACBFHLRFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1C2CCN(CC2)C3=NC(=CC(=N3)C)C)CN4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)

![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)

![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)